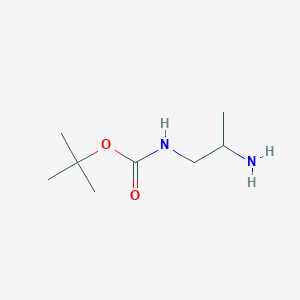

Tert-butyl 2-aminopropylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized via aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers without chromatography (Xu & Appella, 2006). Additionally, tert-butyl aminocarbonate, a novel compound for acylating amines, was prepared through the reaction of hydroxylamine with di-tert-butyl dicarbonate (Harris & Wilson, 1983).

Molecular Structure Analysis

The crystal structure of tert-butyl acetylcarbamate has been analyzed, revealing dimers forming centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds. Hirshfeld surface analysis highlighted the major contributions to the crystal packing from H⋯H and O⋯H contacts (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) has been synthesized from commonly used amino protecting groups, showcasing the versatility of tert-butyl 2-aminopropylcarbamate derivatives in chemoselective transformations (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in many biologically active compounds, highlights the efficient synthetic methods and the physical properties conducive to further chemical modifications (Zhao et al., 2017).

Chemical Properties Analysis

The compound tert-butyl 2-amino-4-phenethylphenylcarbamate, synthesized through various methods, demonstrates the chemical versatility and reactivity of tert-butyl 2-aminopropylcarbamate derivatives. This compound, obtained for the first time, showed the advantage of fast reaction, mild condition, and good yield, indicative of the broad chemical properties of tert-butyl 2-aminopropylcarbamate derivatives (Feng-hu, 2014).

Applications De Recherche Scientifique

Synthesis of Secondary Aliphatic Amines : Tert-butyl 2-naphthalenesulfonylcarbamate enables the stepwise synthesis of secondary aliphatic amines with high yield. Its application in orthogonally protected spermidine allows for selective modification (Grehn & Ragnarsson, 2002).

Intermediate in Lymph Manufacture : A scalable, efficient one-pot method for synthesizing (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymph manufacture, has been developed (Li et al., 2012).

NMR Tag for High-Molecular-Weight Proteins : O-tert-Butyltyrosine (Tby) serves as an excellent NMR tag for high-molecular-weight proteins and measurements of submicromolar ligand binding affinities (Chen et al., 2015).

Synthesis of Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through the asymmetric Mannich reaction, offering a safe and efficient method for chiral amino carbonyl compounds (Yang et al., 2009).

Synthesis and Resolution of Enantiomers : A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and its optical resolution provides access to multigram quantities of both enantiomers without chromatography (Xu & Appella, 2006).

Preparation of Novel Glycoconjugates : Glycosylative transcarbamylation efficiently transforms tert-butyl carbamates into novel glycoconjugates, with good to excellent yields and tolerance to common protecting groups (Henry & Lineswala, 2007).

Degradation of Methyl Tert-Butyl Ether (MTBE) : The UV/H2O2 process effectively degrades MTBE into primary byproducts and intermediates (Stefan et al., 2000).

Synthesis of Factor Xa Inhibitors : An efficient stereoselective route for the preparation of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors, has been presented (Wang et al., 2017).

Safety And Hazards

Orientations Futures

Tert-butyl 2-aminopropylcarbamate and other carbamates have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond. They play a significant role in modern drug discovery and medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl N-(2-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626260 | |

| Record name | tert-Butyl (2-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-aminopropylcarbamate | |

CAS RN |

255735-88-7 | |

| Record name | tert-Butyl (2-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

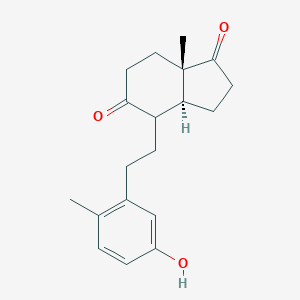

![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)

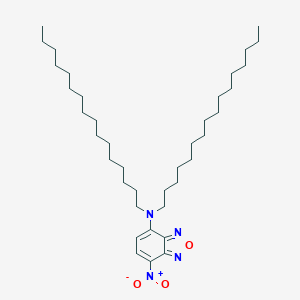

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)